molecular formula C18H18N2OS B2463830 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 1053058-25-5

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2463830
CAS No.: 1053058-25-5
M. Wt: 310.42
InChI Key: MSEPOAQUAHTDKX-HNENSFHCSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol”, related compounds have been synthesized using the Hantzsch method .

Scientific Research Applications

QSAR-Analysis in Antioxidant Design

  • QSAR Analysis for Antioxidants: A study involving derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, closely related to the chemical , revealed significant insights for designing potential antioxidants. QSAR models indicated that antioxidant activity is influenced by molecular parameters like size, lipophilicity, and electronic properties. This suggests that modifications in 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol could potentially enhance its antioxidant capacities (Drapak et al., 2019).

Molecular Docking and Computational Analysis

  • Molecular Docking Studies: Research involving similar thiazole compounds has employed molecular docking techniques to predict their interactions with various biological targets. These studies provide a framework for understanding how 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol might interact with biological receptors, influencing its potential use in pharmacological applications (Salian et al., 2017).

Application in Synthesis of Bioactive Molecules

  • Bioactive Molecule Synthesis: Some studies have shown the synthesis of bioactive molecules, incorporating thiazol-derivatives. These synthetic pathways might be relevant for the development of new compounds using 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol, potentially leading to new therapeutic agents (Rajanarendar et al., 2004).

Development of Antihypertensive Drugs

  • Antihypertensive Drug Development: Research into similar thiazol-imine derivatives has explored their potential as antihypertensive drugs. This suggests the possibility of developing cardiovascular drugs using 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol as a base compound (Drapak et al., 2019).

Mechanism of Action

Properties

IUPAC Name

3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-13-7-12-20-17(15-8-3-1-4-9-15)14-22-18(20)19-16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEPOAQUAHTDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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